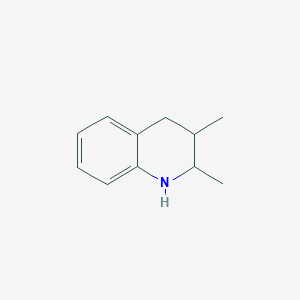

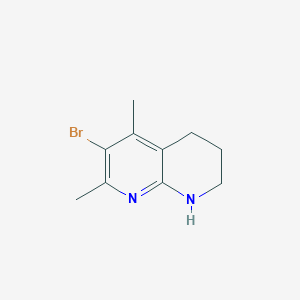

2,3-ジメチル-1,2,3,4-テトラヒドロキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is a colorless oil and is of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been the subject of various research studies . The synthesis often involves the hydrogenation of quinaldine .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been studied using high-resolution microwave spectroscopy and high-level quantum chemistry calculations . The saturated part of the molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives have been used in various chemical reactions. For instance, they have been used in cross-dehydrogenative coupling strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles .Physical and Chemical Properties Analysis

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is a solid with a melting point of 109-114 °C . It has a molecular weight of 161.25 .科学的研究の応用

抗酸化剤および腐食防止剤

医薬品合成におけるビルディングブロック

酸化損傷に対する神経保護

テトラヒドロキノリン合成におけるドミノ戦略

染料成分

要約すると、2,3-ジメチル-1,2,3,4-テトラヒドロキノリンは、医薬品合成から材料保護まで、さまざまな科学分野において多面的役割を果たしています。そのユニークな特性は、さまざまな分野において研究とイノベーションを刺激し続けています。 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください! 😊

Safety and Hazards

作用機序

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This unique mechanism of action alters the substrate pocket of the enzyme .

Biochemical Pathways

It’s known that ampd2 is involved in the purine nucleotide cycle, which plays a key role in energy metabolism .

Result of Action

Its allosteric modulation of ampd2 suggests it could influence energy homeostasis and immuno-oncology .

生化学分析

Biochemical Properties

These interactions can influence biochemical reactions in significant ways .

Molecular Mechanism

It is known that tetrahydroquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-6,8-9,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSDPKHJHDRZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)

![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)

![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)

![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)

![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)